molecular formula C15H10F3NO2S B180662 4-isocyanato-2-methyl-1-[4-[(trifluoromethyl)thio]phenoxy]Benzene CAS No. 106310-19-4

4-isocyanato-2-methyl-1-[4-[(trifluoromethyl)thio]phenoxy]Benzene

Cat. No. B180662
M. Wt: 325.31 g/mol
InChI Key: CZFVFSDQWWYJCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-isocyanato-2-methyl-1-[4-[(trifluoromethyl)thio]phenoxy]Benzene, also known as TFPB, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play a crucial role in regulating cell signaling pathways.

Mechanism Of Action

4-isocyanato-2-methyl-1-[4-[(trifluoromethyl)thio]phenoxy]Benzene acts as a covalent inhibitor of PTPs by forming a stable adduct with the active site cysteine residue of the enzyme. This results in the irreversible inhibition of PTP activity, leading to the activation of downstream signaling pathways. 4-isocyanato-2-methyl-1-[4-[(trifluoromethyl)thio]phenoxy]Benzene has been shown to selectively inhibit a subset of PTPs, including PTP1B, TCPTP, and SHP2, while sparing other members of the PTP family.

Biochemical And Physiological Effects

4-isocyanato-2-methyl-1-[4-[(trifluoromethyl)thio]phenoxy]Benzene has been shown to modulate various cellular processes by regulating the activity of PTPs. For example, 4-isocyanato-2-methyl-1-[4-[(trifluoromethyl)thio]phenoxy]Benzene has been reported to enhance insulin signaling by inhibiting PTP1B, a negative regulator of insulin signaling. 4-isocyanato-2-methyl-1-[4-[(trifluoromethyl)thio]phenoxy]Benzene has also been shown to inhibit the proliferation of cancer cells by targeting PTPs involved in cell growth and survival pathways. Additionally, 4-isocyanato-2-methyl-1-[4-[(trifluoromethyl)thio]phenoxy]Benzene has been reported to attenuate inflammation by inhibiting PTPs involved in the immune response.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4-isocyanato-2-methyl-1-[4-[(trifluoromethyl)thio]phenoxy]Benzene in lab experiments is its high potency and selectivity for PTPs. This allows for the specific inhibition of PTPs of interest, without affecting other members of the PTP family. However, 4-isocyanato-2-methyl-1-[4-[(trifluoromethyl)thio]phenoxy]Benzene also has some limitations, including its irreversible inhibition of PTPs, which can make it difficult to study the dynamic regulation of PTP activity. Additionally, 4-isocyanato-2-methyl-1-[4-[(trifluoromethyl)thio]phenoxy]Benzene can react with other cysteine-containing proteins, leading to off-target effects.

Future Directions

There are several future directions for the use of 4-isocyanato-2-methyl-1-[4-[(trifluoromethyl)thio]phenoxy]Benzene in scientific research. One area of interest is the development of 4-isocyanato-2-methyl-1-[4-[(trifluoromethyl)thio]phenoxy]Benzene-based therapies for diseases associated with dysregulated PTP activity, such as cancer and diabetes. Another area of interest is the investigation of the role of PTPs in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, the development of novel PTP inhibitors based on the structure of 4-isocyanato-2-methyl-1-[4-[(trifluoromethyl)thio]phenoxy]Benzene could lead to the discovery of new therapeutic targets for various diseases.

Synthesis Methods

The synthesis of 4-isocyanato-2-methyl-1-[4-[(trifluoromethyl)thio]phenoxy]Benzene involves the reaction of 4-(trifluoromethyl)thiophenol with 4-chloro-2-methylphenyl isocyanate in the presence of a base. The resulting product is then purified by column chromatography. This method has been reported to yield 4-isocyanato-2-methyl-1-[4-[(trifluoromethyl)thio]phenoxy]Benzene with high purity and yield.

Scientific Research Applications

4-isocyanato-2-methyl-1-[4-[(trifluoromethyl)thio]phenoxy]Benzene has been widely used in scientific research due to its potent inhibitory effects on PTPs. PTPs are involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of PTP activity has been implicated in various diseases, including cancer, diabetes, and autoimmune disorders. Therefore, 4-isocyanato-2-methyl-1-[4-[(trifluoromethyl)thio]phenoxy]Benzene has been used as a tool to investigate the role of PTPs in disease pathogenesis and as a potential therapeutic target.

properties

CAS RN

106310-19-4

Product Name

4-isocyanato-2-methyl-1-[4-[(trifluoromethyl)thio]phenoxy]Benzene

Molecular Formula

C15H10F3NO2S

Molecular Weight

325.31 g/mol

IUPAC Name

4-isocyanato-2-methyl-1-[4-(trifluoromethylsulfanyl)phenoxy]benzene

InChI

InChI=1S/C15H10F3NO2S/c1-10-8-11(19-9-20)2-7-14(10)21-12-3-5-13(6-4-12)22-15(16,17)18/h2-8H,1H3

InChI Key

CZFVFSDQWWYJCG-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)N=C=O)OC2=CC=C(C=C2)SC(F)(F)F

Canonical SMILES

CC1=C(C=CC(=C1)N=C=O)OC2=CC=C(C=C2)SC(F)(F)F

Pictograms

Corrosive; Acute Toxic; Irritant; Health Hazard

Origin of Product

United States

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